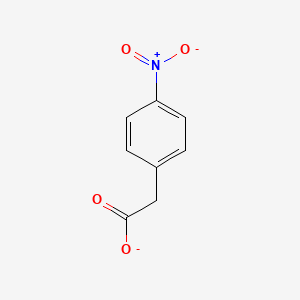

(4-Nitrophenyl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6NO4- |

|---|---|

Molecular Weight |

180.14 g/mol |

IUPAC Name |

2-(4-nitrophenyl)acetate |

InChI |

InChI=1S/C8H7NO4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,10,11)/p-1 |

InChI Key |

YBADLXQNJCMBKR-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1CC(=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

(4-Nitrophenyl)acetate: A Technical Guide to Structure, Kinetics, and Assay Development

Executive Summary

(4-Nitrophenyl)acetate (pNPA) is the gold-standard chromogenic substrate for the kinetic characterization of esterases, lipases, and serine proteases (specifically chymotrypsin). Its utility stems from a specific structural property: the presence of a good leaving group (p-nitrophenol) that undergoes a distinct solvatochromic shift upon ionization.

This guide moves beyond basic datasheet parameters to address the mechanistic causality of pNPA hydrolysis. It details how to exploit the "burst phase" kinetics for active site titration—a critical technique for quantifying functional enzyme concentration versus total protein—and provides self-validating protocols to correct for the compound's inherent instability (spontaneous hydrolysis).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the physical limitations of pNPA is prerequisite to reproducible assay design. The compound is hydrophobic and prone to non-enzymatic hydrolysis in alkaline environments.

Table 1: Physicochemical Specifications

| Property | Value | Technical Note |

| IUPAC Name | 4-Nitrophenyl acetate | Also known as p-Nitrophenyl acetate |

| CAS Number | 830-03-5 | |

| Molecular Weight | 181.15 g/mol | |

| Structure | Ester linkage between acetic acid and p-nitrophenol | |

| Melting Point | 77–80 °C | Sharp MP indicates high purity; broad MP suggests hydrolysis products |

| Solubility (Water) | Low (0.53 g/L) | Critical: Must be dissolved in organic solvent (MeCN, EtOH) before aqueous dilution |

| 400–405 nm | The substrate (pNPA) absorbs <300 nm; the product (pNP) absorbs at 405 nm (pH dependent) | |

| Stability | Moisture Sensitive | Spontaneous hydrolysis increases significantly at pH > 8.0 |

Mechanistic Utility in Enzymology[9]

The value of pNPA lies in its hydrolysis mechanism. The reaction yields acetate and p-nitrophenol (pNP) .[1]

The Chromogenic Shift (The "Why")

p-Nitrophenol has a pKa of approximately 7.15 .

-

Acidic pH (< 7): pNP is protonated (colorless).

-

Alkaline pH (> 7): pNP ionizes to the p-nitrophenolate anion , which is intensely yellow (

). -

Implication: Assays must be conducted at pH 7.5–8.0 to visualize the product, or stopped with strong base (NaOH) to maximize sensitivity.

Pathway Visualization

The following diagram illustrates the catalytic pathway, highlighting the "Burst Phase" specific to serine proteases like Chymotrypsin.

Figure 1: Biphasic hydrolysis mechanism. For serine proteases, the release of p-Nitrophenol (Yellow) occurs rapidly (acylation), while the turnover of the Acyl-Enzyme is slower, creating a "burst" followed by a steady state.

Kinetic Analysis & Assay Development

Standard Esterase Activity Assay (Steady State)

This protocol measures the linear rate of hydrolysis. It is suitable for lipases and general esterases.[2][3]

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 8.0 (Phosphate buffer is also acceptable).

-

Stock Solution: 100 mM pNPA in dry Acetonitrile (MeCN). Note: MeCN is preferred over DMSO/Ethanol to minimize enzyme denaturation and transesterification artifacts.

-

Enzyme: Diluted in buffer.

Protocol:

-

Blank Preparation: In a cuvette, mix 980 µL Buffer + 10 µL pNPA Stock.

-

Auto-Zero: Zero the spectrophotometer at 405 nm. This corrects for spontaneous hydrolysis background.

-

Reaction: Add 10 µL Enzyme to the cuvette (Final Vol: 1 mL). Mix by inversion immediately.

-

Measurement: Record

over 2–5 minutes. Ensure linearity (

Active Site Titration (Burst Kinetics)

Advanced Application: For enzymes like

-

The amplitude of this burst is stoichiometrically equivalent (1:1) to the concentration of active enzyme sites.

-

Calculation:

Synthesis & Purification

For researchers requiring custom synthesis (e.g., isotopic labeling).

Reaction:

Protocol:

-

Dissolve p-nitrophenol (1 eq) in minimal acetic anhydride (excess).

-

Add a catalytic amount of sodium acetate.

-

Reflux for 1 hour.

-

Pour mixture into ice water (pNPA precipitates; acetic anhydride hydrolyzes).

-

Purification: Recrystallize from hot Ethanol.

-

Validation: Check MP (77–79 °C). If MP is lower, free p-nitrophenol is present (contaminant).[3]

Handling, Stability & Troubleshooting

Workflow Logic

The following diagram outlines the decision matrix for troubleshooting assay non-linearity.

Figure 2: Troubleshooting logic for non-linear kinetic traces.

Table 2: Common Issues & Solutions

| Issue | Causality | Corrective Action |

| High Background Absorbance | Spontaneous hydrolysis of stock solution. | Prepare pNPA stock fresh daily. Store solid at -20°C with desiccant. |

| Non-Linear Rate (Curving Down) | Substrate depletion or Product Inhibition (Acetate). | Reduce enzyme concentration. Ensure |

| No Activity Detected | pH is too low (< 7.0). | The product is protonated (colorless). Increase pH to 7.5–8.0 or add NaOH stop solution. |

| Precipitate in Cuvette | pNPA solubility limit exceeded. | Keep final pNPA concentration |

References

-

Sigma-Aldrich. (n.d.). 4-Nitrophenyl acetate Product Information Sheet. Retrieved from

- Hartley, B. S., & Kilby, B. A. (1954). The reaction of p-nitrophenyl esters with chymotrypsin and insulin. Biochemical Journal, 56(2), 288–297.

- Bender, M. L., et al. (1966). The Determination of the Concentration of Hydrolytic Enzyme Solutions: -Chymotrypsin, Trypsin, Papain, Elastase, and Acetylcholinesterase. Journal of the American Chemical Society.

-

National Institutes of Health (NIH) / PubChem. (n.d.). 4-Nitrophenyl acetate Compound Summary. Retrieved from

- Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH.

Sources

Mechanistic & Kinetic Analysis: p-Nitrophenyl Acetate Hydrolysis by Esterases

The following technical guide details the mechanism, kinetics, and experimental protocols for p-nitrophenyl acetate (pNPA) hydrolysis by esterases.

Executive Summary

The hydrolysis of p-nitrophenyl acetate (pNPA) is the gold-standard assay for characterizing serine esterase activity.[1] While conceptually simple, the reaction serves as a rigorous probe for the catalytic triad's efficiency and the enzyme's pre-steady-state kinetics. This guide dissects the molecular events driving catalysis, provides a self-validating experimental protocol, and offers advanced insights into kinetic data interpretation.

Part 1: The Molecular Mechanism

The hydrolysis of pNPA by serine esterases (e.g., acetylcholinesterase, carboxylesterase) follows a Ping-Pong Bi-Bi mechanism involving a covalent acyl-enzyme intermediate. This process is driven by the conserved Ser-His-Asp/Glu catalytic triad .

The Catalytic Cycle

-

Nucleophilic Attack (Acylation Phase):

-

The cycle begins when the active site Serine (activated by Histidine acting as a general base) attacks the carbonyl carbon of pNPA.

-

This forms the First Tetrahedral Intermediate , stabilized by the Oxyanion Hole (backbone amides).

-

Collapse & Release: The intermediate collapses, expelling the p-nitrophenolate leaving group (the chromogenic signal). The enzyme is now covalently acetylated (Acyl-Enzyme).

-

-

Deacylation Phase:

-

A water molecule enters the active site and is activated by Histidine.

-

The activated water attacks the acyl-enzyme carbonyl, forming the Second Tetrahedral Intermediate .

-

Regeneration: This intermediate collapses, releasing Acetate and restoring the free enzyme.

-

Pathway Visualization

Figure 1: The ping-pong mechanism of serine esterase hydrolysis. The release of p-nitrophenol occurs prior to the rate-limiting deacylation step.

Part 2: Kinetic Framework

The "Burst" Phase Phenomenon

Because pNPA is a highly reactive ester with a good leaving group, the acylation step (

-

Pre-Steady State (Burst): A rapid initial release of p-nitrophenol corresponding to the stoichiometric titration of active sites.

-

Steady State: The rate becomes limited by the hydrolysis of the acyl-enzyme complex (

).

Implication: In stopped-flow experiments, the amplitude of the "burst" allows for the determination of the absolute concentration of active enzyme sites, distinct from total protein concentration.

Michaelis-Menten Parameters

For routine assays, we measure the steady-state velocity (

| Parameter | Definition in pNPA Hydrolysis |

| The substrate concentration at half-maximal velocity. Reflects affinity and the ratio of rate constants.[1] | |

| Turnover number. For pNPA, | |

| Specificity constant. The best measure of catalytic efficiency for comparing different esterases. |

Part 3: Experimental Protocol

Objective: Quantify esterase activity by monitoring the formation of p-nitrophenol (pNP) at 405 nm.[2]

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 7.5.

-

Note: Avoid pH > 8.0 if possible, as spontaneous hydrolysis of pNPA increases exponentially with alkalinity.

-

-

Substrate Stock (100 mM): Dissolve pNPA in Acetonitrile or DMSO .

-

Extinction Coefficient (

):

Workflow Diagram

Figure 2: Step-by-step workflow for the continuous spectrophotometric assay.

Detailed Procedure (Continuous Assay)

-

Blank Setup: In a quartz cuvette or clear 96-well plate, add 190 µL of Assay Buffer.

-

Substrate Addition: Add 10 µL of pNPA working solution (final conc. typically 0.5 – 1.0 mM). Mix gently.

-

Baseline Measurement: Record Absorbance at 405 nm for 2 minutes. This slope is

. -

Reaction Initiation: Add enzyme (volume optimized to yield linear rate, e.g., 1-10 µL).

-

Measurement: Immediately monitor

for 5–10 minutes at 25°C or 37°C. -

Calculation:

- : Change in absorbance per minute.

- : Pathlength (1 cm for cuvettes; varies for plates).

- : Extinction coefficient determined from standard curve.[3]

Part 4: Troubleshooting & Optimization

| Issue | Cause | Solution |

| High Background Rate | Spontaneous hydrolysis due to high pH or old substrate. | Lower pH to 7.0–7.2; Prepare fresh substrate working solution; Keep DMSO < 5%. |

| Non-Linear Kinetics | Substrate depletion or product inhibition. | Reduce enzyme concentration; Measure only the initial 1–2 minutes (Initial Velocity, |

| Low Signal | Low pH suppresses p-nitrophenolate ionization. | Option A: Use the "Stop & Read" method (quench with NaOH to pH > 10). Option B: Measure at 348 nm (Isosbestic point), though sensitivity is lower. |

References

-

Determination of Esterase Activity using p-Nitrophenyl Acetate. Source: Protocol Exchange (Nature). URL:[Link]

-

Mechanism of Action of Chymotrypsin and Esterases. Source: LibreTexts Chemistry. URL:[Link][4]

-

p-Nitrophenyl Acetate Hydrolysis: Kinetics and Mechanism. Source: Journal of Chemical Education / ACS. URL:[Link]

Sources

A Tale of Two Substrates: A Technical Guide to p-Nitrophenyl Acetate and p-Nitrophenyl Butyrate in Enzyme Kinetics

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of drug development and enzyme research, the selection of appropriate substrates is paramount to elucidating enzyme function and inhibition. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of two widely utilized chromogenic substrates: p-nitrophenyl acetate (pNPA) and p-nitrophenyl butyrate (pNPB). By understanding the nuanced differences between these molecules, researchers can make more informed decisions in their experimental designs, leading to more accurate and reproducible results.

Introduction: The Utility of p-Nitrophenyl Esters in Enzymology

p-Nitrophenyl (pNP) esters are invaluable tools in biochemistry and drug discovery for the colorimetric determination of esterase and lipase activity.[1][2] These enzymes, which catalyze the hydrolysis of ester bonds, are implicated in a vast array of physiological processes and are significant targets for therapeutic intervention. The core principle behind the use of pNP esters lies in their ability to generate a quantifiable color change upon enzymatic cleavage.[3]

The ester bond in a pNP derivative is hydrolyzed by an active esterase or lipase, releasing a fatty acid (acetate or butyrate in this case) and p-nitrophenol.[4][5] In an alkaline buffer, p-nitrophenol is converted to the p-nitrophenolate anion, which exhibits a distinct yellow color with a maximum absorbance around 405-415 nm.[4][5][6] This allows for the continuous monitoring of enzyme activity using a spectrophotometer, providing a simple yet robust method for kinetic analysis.[7][8]

The Core Distinction: Acyl Chain Length and its Implications

The fundamental difference between p-nitrophenyl acetate and p-nitrophenyl butyrate lies in the length of their acyl chains. pNPA possesses a two-carbon acetyl group, while pNPB has a four-carbon butyryl group. This seemingly minor structural variance has profound implications for their application in enzyme assays, primarily concerning enzyme specificity.

-

p-Nitrophenyl Acetate (pNPA): With its shorter acyl chain, pNPA is generally considered a more universal substrate for various esterases.[9] Esterases are enzymes that preferentially hydrolyze water-soluble esters with short-chain fatty acids.[9] Therefore, pNPA is an excellent choice for the general screening and characterization of esterase activity.[7][10][11][12]

-

p-Nitrophenyl Butyrate (pNPB): The longer butyryl chain of pNPB makes it a preferred substrate for many lipases.[13][14] Lipases are a subclass of esterases that are specifically adapted to hydrolyze water-insoluble triglycerides with long-chain fatty acids.[1] While they can act on shorter chain substrates, many lipases exhibit higher activity towards substrates with acyl chains of four carbons or more.[13] Thus, pNPB is often the substrate of choice for assays involving lipases, such as pancreatic lipase or lipoprotein lipase.[14][15]

The hydrophobicity of the substrate also plays a role in enzyme activity. The longer acyl chain of pNPB increases its hydrophobicity compared to pNPA, which can influence its interaction with the active site of lipases that often have a hydrophobic binding pocket.[13]

Comparative Analysis: pNPA vs. pNPB

To facilitate a clear understanding of their distinct characteristics, the following table summarizes the key properties of pNPA and pNPB.

| Property | p-Nitrophenyl Acetate (pNPA) | p-Nitrophenyl Butyrate (pNPB) |

| Molecular Formula | C₈H₇NO₄[7] | C₁₀H₁₁NO₄[14] |

| Molecular Weight | 181.15 g/mol [7] | 209.20 g/mol [14] |

| Acyl Chain Length | C2 (Acetate) | C4 (Butyrate) |

| Physical Form | Powder or crystals | Liquid/neat oil[5] |

| Solubility | Soluble in ethanol[7], partly miscible in water[16] | Soluble in chloroform[5][14], acetonitrile[15] |

| Primary Enzyme Class | Esterases[9][17] | Lipases[5][13][14] |

| Typical Assay Wavelength | ~405 nm[7][18] | ~400-415 nm[5][6][14] |

Enzymatic Hydrolysis: Mechanism and Visualization

The enzymatic hydrolysis of both pNPA and pNPB follows a similar two-step "ping-pong" mechanism, particularly well-studied for serine hydrolases like chymotrypsin.[19]

-

Acylation: The serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the p-nitrophenyl ester. This forms a transient tetrahedral intermediate, which then collapses to release p-nitrophenol and form an acyl-enzyme intermediate.[10]

-

Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the corresponding carboxylic acid (acetic acid from pNPA or butyric acid from pNPB).[10]

The following diagram illustrates this general enzymatic reaction:

Caption: General mechanism of p-nitrophenyl ester hydrolysis.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for conducting enzyme assays using pNPA and pNPB. It is crucial to optimize these conditions for the specific enzyme and experimental setup.

General Reagent Preparation

-

Buffer: A suitable buffer is essential for maintaining the optimal pH for enzyme activity and for ensuring the ionization of the liberated p-nitrophenol. Tris-HCl or sodium phosphate buffers at a pH between 7.0 and 8.0 are commonly used.[4][6]

-

Substrate Stock Solution:

-

Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer and store it on ice. The final concentration in the assay will need to be determined empirically.

Standard Assay Protocol

This protocol can be adapted for both pNPA and pNPB.

-

Prepare the Reaction Mixture: In a microplate well or a cuvette, add the assay buffer.

-

Add Substrate: Add the appropriate volume of the pNPA or pNPB stock solution to the reaction mixture to achieve the desired final concentration.

-

Pre-incubate: Equilibrate the reaction mixture to the desired assay temperature (e.g., 37°C).

-

Initiate the Reaction: Add the enzyme solution to the reaction mixture to start the reaction.

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm (for pNPA) or 400-415 nm (for pNPB) over time using a spectrophotometer.[7][8][15]

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

To quantify the amount of p-nitrophenol produced, a standard curve should be generated using known concentrations of p-nitrophenol under the same assay conditions.[18]

The following diagram outlines a typical experimental workflow for comparing enzyme activity with both substrates:

Caption: Workflow for comparing enzyme activity with pNPA and pNPB.

Conclusion: Making an Informed Substrate Choice

The choice between p-nitrophenyl acetate and p-nitrophenyl butyrate is not arbitrary but a critical decision that should be guided by the nature of the enzyme under investigation. For broad-spectrum esterase activity, pNPA serves as an excellent substrate. Conversely, for studies focused on lipases, pNPB is often the more appropriate and specific choice. By carefully considering the principles of enzyme-substrate specificity and employing rigorous experimental design, researchers can effectively leverage these chromogenic substrates to advance our understanding of enzyme function and accelerate the discovery of novel therapeutics.

References

- Gupta, R., Gupta, N., & Rathi, P. (2004). Bacterial lipases: an overview of production, purification and biochemical properties. Applied Microbiology and Biotechnology, 64(6), 763–781.

-

iGEM. (n.d.). p-Nitrophenyl Butyrate Assay. Retrieved from [Link]

- Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science, 8(2), 292-303.

-

PubChem. (n.d.). (4-Nitrophenyl)acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic hydrolysis reaction of p-nitrophenyl butyrate. Retrieved from [Link]

- Li, G., et al. (2022). Cloning and Characterization of GDSL Esterases from Bacillus paralicheniformis T7. Molecules, 27(19), 6289.

- Wang, Y., et al. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. International Journal of Molecular Sciences, 21(20), 7586.

-

Chemistry LibreTexts. (2020). 9.3: Chymotrypsin- A Case Study. Retrieved from [Link]

- Pohanka, M. (2019).

- Analytical Methods. (2012). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Analytical Methods, 4(7), 2034-2039.

- Journal of Chemical Education. (1991). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics.

-

Helier Scientific Ltd. (n.d.). Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1). Retrieved from [Link]

- Soberón, X., et al. (2016). Defining Substrate Specificities for Lipase and Phospholipase Candidates. Journal of Visualized Experiments, (117), 54728.

-

G-Biosciences. (n.d.). Enzyme substrates for esterases and lipases. Retrieved from [Link]

-

ResearchGate. (n.d.). I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used?. Retrieved from [Link]

-

ResearchGate. (n.d.). Universal chromogenic substrates for lipases and esterases. Retrieved from [Link]

- PubMed. (2011). High-throughput screening method for lipases/esterases. Journal of Microbiological Methods, 85(2), 118-122.

-

DC Fine Chemicals. (2023). Chromogenic Substrates Overview. Retrieved from [Link]

-

Ottokemi. (n.d.). 4-Nitrophenyl butyrate, ≥98%. Retrieved from [Link]

Sources

- 1. Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1) | Helier Scientific ltd [helierscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. P-nitrophenyl butyrate | 2635-84-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. static.igem.org [static.igem.org]

- 9. Cloning and Characterization of GDSL Esterases from Bacillus paralicheniformis T7 | MDPI [mdpi.com]

- 10. A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. P-nitrophenyl butyrate price,buy P-nitrophenyl butyrate - chemicalbook [chemicalbook.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. 4-NITROPHENYL ACETATE | 830-03-5 [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

p-nitrophenyl acetate leaving group pKa values

The p-Nitrophenyl Acetate (pNPA) Hydrolysis Assay: A Technical Guide to Leaving Group Kinetics and pKa Dynamics

Executive Summary

This technical guide provides a rigorous analysis of the p-nitrophenyl acetate (pNPA) hydrolysis assay, a cornerstone method in kinetic enzymology and drug development. While seemingly simple, the assay's accuracy hinges on a precise understanding of the leaving group—p-nitrophenol (pNP)—and its pKa-dependent ionization. This document details the physicochemical properties of the leaving group, the mechanistic divergence between alkaline and enzymatic hydrolysis, and a self-validating experimental protocol designed to minimize artifacts in high-throughput screening and prodrug stability studies.

Physicochemical Foundations: The Leaving Group

The utility of pNPA lies in its leaving group, p-nitrophenol. The assay does not measure the ester cleavage directly but rather the appearance of the p-nitrophenolate anion , which absorbs strongly at 400–410 nm (yellow). The protonated phenol form is colorless.

The Critical pKa

The pKa of p-nitrophenol is the defining parameter for assay sensitivity.

-

Standard pKa:

at 25°C. -

Resonance Stabilization: The acidity of p-nitrophenol (compared to phenol, pKa

) arises from the para-nitro group, which stabilizes the negative charge on the phenolate oxygen via resonance delocalization.

Table 1: p-Nitrophenol pKa Variations

| Condition | pKa Value | Mechanistic Note |

|---|---|---|

| Standard (25°C, Low I) | 7.15 | Reference value. |

| Physiological (37°C) | ~6.9 – 7.0 | Acid dissociation is endothermic; pKa decreases as T increases. |

| High Ionic Strength (I=0.5) | ~6.8 | Ionic shielding stabilizes the anionic conjugate base. |

| Organic Co-solvent (e.g., 10% MeCN) | > 7.5 | Reduced dielectric constant destabilizes the charged anion. |

The Henderson-Hasselbalch Constraint

Because the assay detects only the ionized form, the observed extinction coefficient (

-

At pH 7.15: Only 50% of the product is visible (

). -

At pH 7.4: ~64% is visible.

-

Implication: Researchers must calculate the

for their specific assay buffer rather than relying on literature values for

Mechanistic Analysis: Alkaline vs. Enzymatic Hydrolysis

Understanding the competing mechanisms is vital for distinguishing background noise (spontaneous hydrolysis) from catalytic signal.

Spontaneous Alkaline Hydrolysis

In aqueous buffers, hydroxide ions (

-

pH Dependency: The rate increases 10-fold for every unit increase in pH.

-

Control: A "No-Enzyme" blank is mandatory, especially at pH > 7.5.

Enzymatic Hydrolysis (Serine Hydrolases)

Enzymes like chymotrypsin, esterases, and lipases follow a two-step mechanism:

-

Acylation (Burst Phase): The catalytic serine attacks pNPA, releasing p-nitrophenol rapidly. This creates the "burst" signal.

-

Deacylation (Steady State): Water hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme. This is the rate-limiting step for pNPA.

Figure 1: Mechanistic pathway of pNPA hydrolysis. The release of p-nitrophenol occurs prior to the rate-limiting deacylation step in serine proteases.

Experimental Protocol: A Self-Validating System

This protocol incorporates checkpoints to ensure data integrity, specifically addressing substrate instability and pKa-dependent detection.

Reagents & Preparation

-

Stock Solution: Dissolve pNPA in dry Acetonitrile (MeCN) or Isopropanol to 100 mM. Do not use MeOH or EtOH for long-term storage as transesterification can occur. Store at -20°C.

-

Assay Buffer: 50 mM Phosphate or Tris, pH 7.4 (physiological) or pH 8.0 (standard esterase).

-

pNP Standard: 10 mM p-nitrophenol in the same organic solvent used for pNPA.

Determination of (The Calibration Check)

Do not skip this step. It corrects for pH, temperature, and ionic strength deviations.

-

Prepare a dilution series of pNP (0 – 200 µM) in the exact Assay Buffer .

-

Measure Absorbance at 405 nm (

).[1] -

Plot

vs. Concentration.[2] -

The slope is your specific

.

Kinetic Assay Workflow

-

Blank Preparation: 190 µL Buffer + 10 µL pNPA stock (final 5 mM).

-

Sample Preparation: 180 µL Buffer + 10 µL Enzyme + 10 µL pNPA stock.

-

Note: Add substrate last to initiate reaction.

-

-

Measurement: Monitor

continuously for 5–10 minutes at controlled temperature (e.g., 25°C or 37°C). -

Correction: Subtract the slope of the Blank (spontaneous hydrolysis) from the slope of the Sample.

Figure 2: Self-validating assay workflow. The inclusion of a standard curve for

Applications in Drug Development

Prodrug Stability Screening

pNPA serves as a model for ester-based prodrugs. High spontaneous hydrolysis rates at pH 7.4 indicate poor plasma stability, regardless of enzymatic clearance. The pKa of the leaving group in a prodrug can be tuned (using pNPA analogs) to modulate stability.

Covalent Inhibitor Characterization

For covalent inhibitors of serine hydrolases (e.g., organophosphates or carbamates), pNPA is used to measure residual activity.

-

Protocol: Incubate enzyme + inhibitor for time

, then dilute into pNPA solution to measure remaining velocity ( -

Analysis: Plot

vs. time to determine

References

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.

-

Hengge, A. C. (2002). Isotope effects in the study of phosphoryl and sulfuryl transfer reactions. Accounts of Chemical Research.

-

Kirby, A. J., & Varvoglis, A. G. (1967). The reactivity of phosphate esters.[3] Monoester hydrolysis. Journal of the American Chemical Society.

-

Zerner, B., Bond, R. P., & Bender, M. L. (1964). Kinetic Evidence for the Formation of Acyl-enzyme Intermediates in the α-Chymotrypsin-catalyzed Hydrolyses of Specific Substrates. Journal of the American Chemical Society.

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Esterase. Technical Bulletin.

Sources

Technical Guide: Solubility and Stability of (4-Nitrophenyl)acetate in Ethanol and DMSO

Executive Summary

(4-Nitrophenyl)acetate (pNPA) is a widely utilized chromogenic ester substrate for assessing the activity of lipases, esterases, and proteases (e.g., chymotrypsin). Its utility hinges on the release of p-nitrophenol (pNP), which can be monitored spectrophotometrically at 400–410 nm.[1] However, the reliability of pNPA assays is frequently compromised by its poor aqueous solubility and high susceptibility to spontaneous non-enzymatic hydrolysis.

This guide provides a definitive technical analysis of pNPA solubility in Ethanol and Dimethyl Sulfoxide (DMSO), establishing protocols that minimize background noise and maximize assay reproducibility.

Physicochemical Profile & Solubility Data

pNPA is a hydrophobic ester.[2] While it is sparingly soluble in water (~0.53 mg/mL), it exhibits high solubility in organic solvents. The choice between Ethanol and DMSO for stock preparation is critical and depends on the specific requirements of the assay (e.g., downstream enzyme sensitivity, storage duration).

Comparative Solubility Table

| Parameter | Ethanol (EtOH) | Dimethyl Sulfoxide (DMSO) |

| Solubility Limit | ~100 mg/mL (may require gentle heating) | > 100 mM (~18 mg/mL) easily achievable; high solubility limit. |

| Stock Stability | Moderate. Volatility leads to concentration changes over time. | High (if anhydrous). Hygroscopicity is the main risk. |

| Enzyme Compatibility | Lower. High volatility can cause "edge effects" in plates. Can denature sensitive enzymes at >5%. | Higher. Generally well-tolerated by enzymes up to 10% (v/v). |

| Freezing Point | -114°C (Remains liquid in standard freezers) | 19°C (Freezes at room temp/fridge; requires thawing). |

| Primary Risk | Evaporation: Changes substrate concentration. | Hydrolysis: Absorbs atmospheric water, fueling spontaneous hydrolysis. |

Recommendation for Stock Preparation[3]

-

Preferred Solvent: DMSO (Anhydrous) is recommended for long-term storage of stock solutions due to its low volatility.

-

Working Concentration: Prepare stocks at 10–100 mM .

-

Storage: Store at -20°C. Desiccate to prevent water absorption.

Stability & Spontaneous Hydrolysis

The most critical technical challenge with pNPA is spontaneous hydrolysis . In the presence of water and elevated pH, pNPA degrades into acetate and p-nitrophenol without enzymatic catalysis. This creates a high background absorbance that can obscure enzymatic signals.

Mechanism of Hydrolysis

The ester bond is susceptible to nucleophilic attack by hydroxide ions (

Figure 1: Hydrolysis pathway of pNPA. Both enzymatic and non-enzymatic (base-catalyzed) pathways lead to the same chromogenic product.

The "Burst Phase" Phenomenon

In historic chymotrypsin assays, a "burst" of color is often observed immediately upon mixing.

-

Pre-Steady State: Rapid acylation of the enzyme releases the first equivalent of p-nitrophenol.

-

Steady State: The slower deacylation (hydrolysis of the acyl-enzyme intermediate) limits the overall rate. Note: If a burst occurs in a non-enzymatic control, your stock solution has likely degraded.

Validated Experimental Protocol

This protocol is designed to minimize spontaneous hydrolysis while ensuring substrate availability.

Reagents

-

Substrate: (4-Nitrophenyl)acetate (Sigma-Aldrich N8130 or equivalent).

-

Solvent: Anhydrous DMSO (preferred) or Ethanol.

-

Buffer: 50 mM Tris-HCl or Phosphate Buffer (pH 7.0–8.0). Avoid pH > 8.5 if possible to reduce background.

Workflow Diagram

Figure 2: Step-by-step preparation workflow for pNPA assays. The control step is mandatory for validity.

Step-by-Step Procedure

-

Stock Preparation (100 mM):

-

Weigh ~18.1 mg of pNPA.

-

Dissolve in 1.0 mL of Anhydrous DMSO .

-

Vortex until the solution is perfectly clear.

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Do not refreeze multiple times.

-

-

Working Solution (Immediate Use Only):

-

Dilute the stock into your assay buffer to achieve the desired final concentration (typically 0.5 mM – 2 mM).

-

Critical Step: Add the DMSO stock dropwise to the buffer while vortexing to prevent precipitation.

-

Note: The final DMSO concentration should be kept < 5% (v/v) to avoid inhibiting the enzyme.

-

-

Assay Execution:

-

Blank: Buffer + pNPA (No Enzyme). This measures the spontaneous hydrolysis rate (

). -

Sample: Buffer + pNPA + Enzyme (

). -

Calculation: True Activity =

.

-

Troubleshooting & Best Practices

| Issue | Probable Cause | Corrective Action |

| Precipitation | Rapid addition of hydrophobic stock to aqueous buffer. | Add stock dropwise while vortexing. Use a lower final concentration or add a surfactant (e.g., 0.1% Triton X-100).[3] |

| High Background (Yellow Blank) | Contaminated stock or high pH buffer. | Check stock solution color (should be clear/colorless). If yellow, pNPA has hydrolyzed; prepare fresh. Lower assay pH if possible. |

| Non-Linear Kinetics | Substrate depletion or product inhibition. | Ensure <10% of substrate is consumed during the measurement window. |

| Drifting Baseline | Temperature fluctuations. | pNP extinction coefficient is temperature-dependent. Use a temperature-controlled cell holder. |

References

-

Sigma-Aldrich. (n.d.). Product Information Sheet: 4-Nitrophenyl acetate (N8130).[4] Retrieved from

-

Bier, M. (1955). Lipases. Methods in Enzymology, 1, 627-642.[4]

-

Um, I. H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures.[5] Canadian Journal of Chemistry.[5]

-

MP Biomedicals. (n.d.).[6] p-Nitrophenyl Acetate Product Description.[1][4][5][6][7][8][9][10] Retrieved from

- Hartley, B. S., & Kilby, B. A. (1954). The reaction of p-nitrophenyl esters with chymotrypsin and insulin. Biochemical Journal, 56(2), 288–297.

Sources

- 1. Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. mpbio.com [mpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. irejournals.com [irejournals.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Mastering the Preparation of 100 mM p-Nitrophenyl Acetate (pNPA): A Precision Protocol for Kinetic Assays

Topic: How to Prepare 100 mM p-Nitrophenyl Acetate Stock Solution Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Abstract

p-Nitrophenyl Acetate (pNPA) is a gold-standard chromogenic substrate used extensively to characterize esterases, lipases, and carbonic anhydrases. While the assay principle is simple—enzymatic hydrolysis releases yellow p-nitrophenol (pNP)—the reagent itself is chemically labile. Spontaneous hydrolysis in stock solutions is the primary cause of high background noise and non-linear kinetics. This guide provides a rigorous, field-proven protocol for preparing a stable 100 mM pNPA stock solution, emphasizing solvent selection, moisture control, and self-validation strategies.

Chemical & Physical Properties

Before beginning, it is critical to understand the stoichiometry and physical limitations of the reagent.

| Property | Value | Notes |

| IUPAC Name | 4-Nitrophenyl acetate | |

| CAS Number | 830-03-5 | |

| Molecular Weight | 181.15 g/mol | Used for all molarity calculations.[1][2] |

| Solubility | Soluble in Acetonitrile (ACN), DMSO, Methanol, Ethanol | ACN is preferred for stability (see Section 3). |

| Appearance | White to pale yellow crystals | Dark yellow indicates degradation (free p-nitrophenol). |

| Storage (Solid) | -20°C, Desiccated | Highly moisture sensitive. |

| Detection ( | 400–405 nm | Detects the leaving group, p-nitrophenol (pNP). |

Strategic Solvent Selection

The choice of solvent determines the shelf-life of your stock solution.

-

Acetonitrile (Recommended): Aprotic and non-nucleophilic. It suppresses spontaneous hydrolysis effectively.

-

DMSO: Good solubility, but hygroscopic (absorbs water from air), which accelerates degradation over time. Use only anhydrous DMSO.

-

Ethanol/Methanol: Not Recommended for long-term stock.[3] Alcohols can participate in transesterification and often contain trace water, leading to rapid background increase.

Protocol: Preparation of 100 mM pNPA Stock

Target Concentration: 100 mM (0.1 M) Volume: 10 mL (Scalable) Solvent: Acetonitrile (Anhydrous grade recommended)

Reagents & Equipment

-

p-Nitrophenyl Acetate (Solid, stored at -20°C).[1]

-

Acetonitrile (HPLC grade or better).

-

Analytical Balance (Precision

0.1 mg). -

Vortex mixer.

-

Amber glass vials (to protect from light).

Calculations

[4]For 10 mL of 100 mM solution:

Step-by-Step Procedure

-

Equilibration: Remove the pNPA bottle from the freezer and allow it to warm to room temperature in a desiccator before opening. This prevents condensation from forming on the cold powder.

-

Weighing: Weigh 181.2 mg of pNPA powder.

-

Solubilization: Transfer the powder into a clean amber glass vial.

-

Dissolution: Add 10 mL of Acetonitrile. Cap tightly.

-

Mixing: Vortex vigorously for 30–60 seconds until fully dissolved. The solution should be clear and colorless.

-

Storage: Aliquot into smaller volumes (e.g., 1 mL) to avoid repeated freeze-thaw cycles. Store at -20°C or 4°C .

Stability Note: In Acetonitrile at 4°C, this stock is stable for 1–2 weeks. If the solution turns yellow, significant hydrolysis has occurred; discard it.

Workflow Visualization

The following diagram outlines the critical path for preparation and the chemical mechanism of the assay.

Caption: Critical workflow for pNPA preparation emphasizing moisture control.

Caption: Reaction pathway showing both enzymatic turnover and the competing spontaneous hydrolysis.

Quality Control: The Self-Validating Step

A trustworthy stock solution must pass a "Zero-Time" background check.

QC Protocol:

-

Prepare a standard assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Dilute the 100 mM stock 1:100 into the buffer (Final: 1 mM).

-

Immediately measure Absorbance at 405 nm (

).

Pass/Fail Criteria:

-

Pass:

(Indicates intact ester). -

Fail:

(Indicates significant free p-nitrophenol; stock is degraded).

Note: The extinction coefficient (

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| High Background Absorbance | Moisture in solid pNPA or solvent. | Use anhydrous ACN. Ensure solid is warmed to RT before opening. |

| Precipitation upon dilution | Stock concentration too high for aqueous buffer. | Dilute stock slowly with vortexing. Ensure final assay concentration is |

| Non-linear Kinetics | Spontaneous hydrolysis outcompeting enzyme. | Check buffer pH.[6] Spontaneous hydrolysis increases drastically at pH > 8.5. |

References

-

Sigma-Aldrich. Product Information: 4-Nitrophenyl acetate (N8130).[1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6931101, (4-Nitrophenyl)acetate.[2]

-

Bier, M. (1955).[3] Lipases.[3][7] Methods in Enzymology, 1, 627-642.[3] (Classic reference for esterase assays).

-

New England Biolabs (NEB). p-Nitrophenyl Phosphate (PNPP) Assay Protocol. (Analogous colorimetric principles).

Sources

- 1. 4-NITROPHENYL ACETATE | 830-03-5 [chemicalbook.com]

- 2. (4-Nitrophenyl)acetate | C8H6NO4- | CID 6931101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Preparation and Screening of Catalytic Amyloid Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neb.com [neb.com]

- 6. researchgate.net [researchgate.net]

- 7. mpbio.com [mpbio.com]

measuring lipase activity with p-nitrophenyl acetate substrate

Application Note: Kinetic Determination of Lipase Activity Using p-Nitrophenyl Acetate (pNPA)

Abstract & Introduction

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are pivotal enzymes in drug development, biocatalysis, and metabolic disease research. While true lipase activity is characterized by interfacial activation on long-chain triglycerides, the use of p-nitrophenyl acetate (pNPA) serves as a rapid, water-soluble surrogate substrate for high-throughput screening and kinetic characterization.

This guide details a robust, self-validating protocol for measuring lipase activity via the hydrolysis of pNPA. Unlike endpoint assays, this protocol emphasizes a continuous kinetic workflow to rigorously correct for the spontaneous hydrolysis of pNPA—a critical source of error often overlooked in standard literature.

Principle of Assay

The assay relies on the enzyme-catalyzed hydrolysis of the colorless ester, p-nitrophenyl acetate. Upon hydrolysis, the substrate releases acetate and p-nitrophenol (pNP) . Under alkaline conditions (pH > 7.0), p-nitrophenol ionizes to the p-nitrophenolate anion, which exhibits an intense yellow color measurable at 405 nm .

Reaction Mechanism: The reaction proceeds via a serine-hydrolase mechanism where the enzyme's nucleophilic serine attacks the carbonyl carbon of pNPA.

Figure 1: Hydrolysis of pNPA by lipase.[1][2][3][4] The release of the chromogenic p-nitrophenol is the rate-limiting detection step.

Critical Considerations (Expertise & Logic)

To ensure Scientific Integrity (E-E-A-T) , researchers must address three specific challenges inherent to pNPA assays:

-

Spontaneous Hydrolysis (The "Drift" Factor):

-

Problem: pNPA is an unstable ester. It hydrolyzes spontaneously in aqueous buffers, especially at pH > 7.5 and temperatures > 25°C.

-

Solution: You cannot use a static blank subtraction. You must measure the rate of spontaneous hydrolysis (Slope_blank) and subtract it from the enzymatic rate (Slope_sample).

-

-

Solubility & Solvent Effects:

-

"True" Lipase vs. Esterase Activity:

-

Insight: pNPA is a short-chain ester (C2). It does not require interfacial activation (the "lid" opening mechanism of true lipases). Therefore, this assay technically measures esterase activity. However, it is widely accepted as a standard proxy for lipase active site quantification. For absolute specificity, confirm hits with a long-chain substrate (e.g., p-nitrophenyl palmitate).

-

Materials & Reagents

| Reagent | Specification | Preparation / Storage |

| Assay Buffer | 50 mM Tris-HCl, pH 8.0 | Filter sterilize. Store at 4°C. (Phosphate buffer is an alternative). |

| Substrate Stock | 100 mM pNPA | Dissolve 18.1 mg pNPA in 1 mL Acetonitrile . Prepare fresh or store at -20°C (anhydrous). |

| Standard | p-Nitrophenol (pNP) | Prepare 10 mM stock in isopropanol for standard curve generation. |

| Enzyme | Lipase Sample | Dilute in Assay Buffer immediately before use. |

| Plate | 96-well Clear Flat-Bottom | Polystyrene. |

Experimental Protocol

Phase A: The Standard Curve (Mandatory for Validation)

Do not rely solely on theoretical extinction coefficients (

-

Prepare pNP standards in Assay Buffer ranging from 0 to 200 µM.

-

Add 200 µL of each standard to the plate.

-

Measure Absorbance at 405 nm (A405).[5]

-

Plot A405 (y-axis) vs. Concentration (x-axis).

-

Calculate the Pathlength-Corrected Extinction Coefficient (

) from the slope.

Phase B: Kinetic Assay Workflow

Figure 2: Kinetic workflow for high-throughput lipase screening.

Step-by-Step Procedure:

-

Enzyme Prep: Dilute lipase samples in 50 mM Tris-HCl (pH 8.0) to fall within the linear range.

-

Substrate Working Solution: Dilute 100 mM pNPA stock 1:100 into Assay Buffer (Final: 1 mM). Note: This solution is unstable; mix immediately before pipetting.

-

Plating:

-

Sample Wells: Add 20 µL Enzyme + 180 µL Substrate Working Solution.

-

Blank Wells: Add 20 µL Buffer + 180 µL Substrate Working Solution.

-

-

Measurement: Immediately place in a plate reader pre-heated to 37°C.

-

Settings:

Data Analysis & Calculations

1. Determine Velocities: Calculate the slope (Change in Absorbance / minute) for the linear portion of the curve for both samples and blanks.

2. Correct for Background:

3. Calculate Specific Activity: Using the Beer-Lambert Law derived from your standard curve:

- : Reaction volume (0.2 mL)

- : Dilution factor

- : Extinction coefficient (typically ~18 mM⁻¹ usually, but use your slope).

- : Volume of enzyme added (0.02 mL)

- : Pathlength (usually 0.6 cm for 200 µL in standard 96-well plate, but cancelled out if using standard curve slope directly).

Simplified Formula (if using standard curve slope

Troubleshooting (Self-Validating Systems)

| Observation | Root Cause | Corrective Action |

| High Blank Rate | Old substrate or high pH | Prepare pNPA fresh. Lower pH to 7.5 if sensitivity allows. |

| Non-Linear Kinetics | Substrate depletion | Dilute enzyme further. Only analyze the first 2-3 minutes. |

| Precipitation | Substrate insolubility | Ensure pNPA stock is in Acetonitrile. Do not exceed 1 mM final concentration in buffer. |

| Low Signal | Acidic pH | pNP is colorless at acidic pH. Ensure buffer is > pH 7.2. |

References

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Lipase using p-Nitrophenyl Acetate. Retrieved from

- Winkler, U. K., & Stuckmann, M. (1979). Glycogen, hyaluronate, and some other polysaccharides greatly enhance the formation of exolipase by Serratia marcescens. Journal of Bacteriology, 138(3), 663–670.

-

Gilham, D., & Lehner, R. (2005). Techniques to measure lipase and esterase activity in vitro. Current Protocols in Pharmacology. Retrieved from

-

New England Biolabs (NEB). (n.d.). p-Nitrophenyl Phosphate (pNPP) Assay Protocol. (Reference for extinction coefficients of p-nitrophenol). Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mpbio.com [mpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neb.com [neb.com]

- 8. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]

Precision Quantitation of p-Nitrophenol Release: Optimal Wavelength and Assay Protocols

Application Note: AN-PNP-405

Executive Summary

The optimal wavelength for detecting p-nitrophenol (pNP) release in enzymatic assays (e.g., Alkaline Phosphatase, Lipase) is 405 nm , but only under specific pH conditions.

p-Nitrophenol exhibits a pH-dependent chromogenic shift (halochromism). In acidic or neutral environments (pH < 7.0), pNP exists as a colorless phenol with peak absorbance at 317 nm . In alkaline environments (pH > 9.0), it dissociates into the p-nitrophenolate anion, which exhibits an intense yellow color with a peak absorbance at 405 nm (extinction coefficient

For drug development and high-throughput screening, 405 nm is the industry standard because it allows for the use of visible light spectrophotometry and avoids UV-range interference common in biological samples (e.g., proteins, plasticware).

The Photophysics of Detection

To ensure assay reproducibility, researchers must understand the chemical equilibrium driving the signal. The detection mechanism relies on the dissociation of the phenolic proton.

The Halochromic Shift

The pKa of p-nitrophenol is approximately 7.15 at 25°C.

-

Protonated Form (p-Nitrophenol): Dominant at pH < 7. Colorless.

. -

Deprotonated Form (p-Nitrophenolate): Dominant at pH > 9. Yellow.

.[1][2][3][4]

Therefore, the "Stop Solution" in these assays serves two purposes:

-

Quench: It raises the pH to >10, denaturing the enzyme and stopping the reaction.

-

Develop: It forces the equilibrium entirely to the anionic state, maximizing the signal at 405 nm.

Mechanism Diagram

The following diagram illustrates the hydrolysis of the substrate (pNPP) and the subsequent ionization required for detection.[5]

Figure 1: The reaction mechanism showing the enzymatic hydrolysis of pNPP followed by the alkaline shift to the chromogenic p-nitrophenolate anion.

Standardized Protocol: pNPP Alkaline Phosphatase Assay

This protocol is optimized for 96-well microplates.[6] It assumes the use of p-Nitrophenyl Phosphate (pNPP) as the substrate.[1]

Reagents & Preparation

| Component | Concentration | Role | Notes |

| Assay Buffer | 1 M Diethanolamine (DEA), pH 9.8 | Buffer | Must contain 0.5 mM MgCl₂ as a cofactor. |

| Substrate | 10 mM pNPP | Substrate | Light sensitive. Prepare fresh or store at -20°C. |

| Stop Solution | 3.0 M NaOH | Quencher | Strong base ensures pH shift to >10. |

| Enzyme | Variable | Target | Dilute in assay buffer to linear range. |

Assay Workflow

-

Equilibration: Bring all reagents to Room Temperature (RT).

-

Plate Setup:

-

Blank: 50 µL Assay Buffer + 50 µL Substrate.

-

Standards: Serial dilution of p-Nitrophenol (0 to 100 nmol/well).

-

Samples: 50 µL Sample (Enzyme) + 50 µL Substrate.

-

-

Incubation: Incubate at 37°C for 15–30 minutes (protect from light).

-

Stop Reaction: Add 50 µL of 3 M NaOH to all wells (Samples, Standards, and Blanks).

-

Critical: Mix thoroughly by tapping the plate or using a shaker for 10 seconds.

-

-

Detection: Read Absorbance at 405 nm (

) on a microplate reader.-

Optional: Use a reference wavelength of 650 nm to correct for plastic optical imperfections (

).

-

Workflow Diagram

Figure 2: Step-by-step workflow for the high-throughput detection of p-nitrophenol release.

Data Analysis & Validation

To ensure scientific integrity, data must be quantified using the Beer-Lambert Law, adjusted for the microplate pathlength.

The Beer-Lambert Equation

Pathlength Correction (Critical)

Unlike cuvettes (fixed 1 cm pathlength), microplate pathlength depends on volume.

-

For a standard 96-well plate (e.g., Corning Costar):

-

100 µL volume

0.3 cm pathlength. -

200 µL volume

0.6 cm pathlength.

-

-

Recommendation: Do not rely solely on theoretical

. Always run a p-nitrophenol standard curve in the same volume and buffer conditions as your samples to determine the "apparent" extinction coefficient for your specific setup.

Calculating Enzyme Activity

- : Slope of the kinetic curve (or Endpoint OD / time).

- : Total reaction volume (mL).

- : Volume of enzyme added (mL).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Signal | pH < 9.0 | Ensure Stop Solution is strong enough (3M NaOH). Verify final pH is >10. |

| High Background | Spontaneous Hydrolysis | pNPP is unstable. Store at -20°C. Discard if substrate solution turns yellow before adding enzyme. |

| Non-Linearity | Substrate Depletion | Dilute enzyme. Ensure |

| Precipitation | Metal Interference | If using environmental samples with heavy metals, 405 nm readings may scatter. Use EDTA or switch to acid-detection (317 nm) if absolutely necessary (rare for drug dev). |

References

-

Biggs, A.I. (1954).[5] A spectrophotometric determination of the dissociation constants of p-nitrophenol and papaverine. Trans. Faraday Soc., 50, 800-802. (Fundamental physics of the pKa shift).

-

PubChem. 4-Nitrophenol Compound Summary (CID 980). Retrieved from [Link]

Sources

calculation of enzyme units using p-nitrophenyl acetate extinction coefficient

Application Note: AN-ENZ-042

Title: Precision Quantitation of Esterase and Lipase Activity: Deriving Enzyme Units via the

Executive Summary & Principle

The accurate calculation of enzyme units (

This guide provides a rigorous, self-validating protocol for determining enzyme activity. It moves beyond simple absorbance readings to focus on the derivation of the micromolar extinction coefficient (

Mechanism of Action:

The enzyme catalyzes the hydrolysis of the ester bond in pNPA, releasing acetate and

Figure 1: Hydrolysis pathway of pNPA. Detection relies on the ionization of pNP to p-nitrophenolate at alkaline pH.

Critical Experimental Considerations (E-E-A-T)

To ensure data integrity, the following factors must be controlled:

-

The pH Dependency of

: The pKa of -

Spontaneous Hydrolysis: pNPA is unstable in water and hydrolyzes spontaneously, creating a "background rate." This must be subtracted from the enzymatic rate.

-

Solvent Effects: pNPA must be dissolved in an organic solvent (Acetonitrile or Isopropanol) before addition to the aqueous buffer. High organic solvent concentrations can inhibit enzyme activity; keep final solvent concentration < 5%.

Materials & Reagents

-

Buffer: 50 mM Sodium Phosphate or Tris-HCl, pH 7.5 – 8.0 (optimized for specific enzyme).

-

Substrate Stock: 100 mM pNPA in dry Acetonitrile. (Store at -20°C; protect from light).

-

Standard:

-Nitrophenol (pNP), spectrophotometric grade. -

Enzyme: Target esterase/lipase solution.

Phase I: The Self-Validating Standard Curve

Before testing the enzyme, you must determine the extinction coefficient (

Protocol:

-

Prepare a 10 mM stock of pNP in the assay buffer.

-

Create a dilution series in the assay buffer: 0, 10, 20, 40, 60, 80, 100

. -

Pipette 200

(for microplate) or 1 mL (for cuvette) of each standard into the vessel. -

Measure Absorbance at 405 nm (

). -

Calculate

: Plot-

Slope =

(Extinction coeff -

If using a standard 1 cm cuvette, Slope =

. -

Typical

at pH 8.0

-

Phase II: Kinetic Enzyme Assay Protocol

This protocol uses a continuous spectrophotometric assay (kinetic mode), which is superior to endpoint assays for linearity verification.

Figure 2: Kinetic assay workflow. The Blank is critical for subtracting non-enzymatic hydrolysis.

Step-by-Step Procedure:

-

Instrument Setup: Set spectrophotometer to 405 nm, kinetic mode, 25°C (or 37°C depending on enzyme).

-

Blank Preparation: Mix

Assay Buffer + -

Sample Preparation: Mix

(Buffer + Enzyme) +-

Note: Ensure the volume of enzyme added is accounted for.

-

-

Measurement: Immediately record

every 20–30 seconds for 5–10 minutes. -

Linearity Check: Select the time range where the slope is linear (

).

Phase III: Calculation of Enzyme Units

Definition of a Unit (U): One unit of enzyme activity is defined as the amount of enzyme that catalyzes the release of 1

Data Variables Table

| Symbol | Parameter | Unit | Source |

| Slope of Enzyme Sample | Experimental Data | ||

| Slope of Blank (Spontaneous) | Experimental Data | ||

| Total Reaction Volume | Protocol (e.g., 1.0 mL) | ||

| Extinction Coefficient | Derived from Std Curve | ||

| Pathlength | 1 cm (cuvette) or calculated (plate) | ||

| Volume of Enzyme Added | Protocol | ||

| Dilution Factor | - | If enzyme was diluted prior to assay |

The Calculation Formula

Step 1: Determine Net Rate

Step 2: Calculate Activity (Units/mL)

Note: We use

-

If

(Molar) is ~18,000, then

Step 3: Calculate Specific Activity (U/mg)

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Rate | pH too high or old substrate | Lower pH to < 8.0 if possible; prepare fresh pNPA stock daily. |

| Non-Linear Slope | Substrate depletion | Dilute enzyme further; measure only the first 1-2 minutes. |

| Precipitation | pNPA insolubility | Ensure pNPA is fully dissolved in Acetonitrile before adding to buffer. Do not exceed saturation limit in aqueous buffer. |

| Low Signal | Acidic pH | pNP is colorless at acidic pH. If assay must be acidic, use an endpoint method: stop reaction with NaOH to raise pH before reading. |

References

High-Throughput Screening of Hydrolases with (4-Nitrophenyl)acetate

Application Note & Protocol Guide

Executive Summary

(4-Nitrophenyl)acetate (pNPA) remains the "gold standard" surrogate substrate for the rapid identification and characterization of hydrolases, particularly esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). While its chemical simplicity allows for cost-effective high-throughput screening (HTS), its utility is often compromised by spontaneous hydrolysis and pH-dependent signal variability.

This guide moves beyond basic textbook protocols to address the specific kinetic challenges of pNPA in an automated HTS environment. We focus on maximizing the Z-factor —the primary metric for assay robustness—by balancing signal generation against substrate instability.

The Mechanistic Basis

To troubleshoot a pNPA assay, one must understand that the colorimetric signal is not a direct product of hydrolysis, but a result of a secondary ionization event.

The hydrolysis of pNPA yields Acetate and 4-Nitrophenol (pNP) . However, pNP itself is colorless. It is the ionized 4-Nitrophenolate anion that exhibits the characteristic yellow absorbance at 405 nm .

Reaction Pathway

The reaction is governed by the pKa of the phenolic hydroxyl group (~7.15).

Figure 1: The hydrolytic pathway of pNPA. Note that detection at 405 nm is dependent on the final ionization step (red arrow), necessitating strict pH control.

Critical Experimental Parameters

The pH Conundrum

-

The Conflict: The extinction coefficient (

) of pNP is maximal (~18,000 -

The Solution:

-

Continuous Assay: Run at pH 7.2 – 7.5 . You sacrifice absolute signal intensity for a stable baseline. At pH 7.2,

is roughly 50% of max (~9,000 -

Endpoint Assay: Run the enzymatic reaction at pH 6.5 (stable substrate), then quench with 0.1 M NaOH or Tris-base to jump the pH to >10 for the read.

-

Solvent Selection

pNPA is poorly soluble in water and will precipitate, scattering light and ruining HTS data.

-

Stock Preparation: Dissolve pNPA in Acetonitrile (MeCN) or Isopropanol . Avoid DMSO if possible, as it can act as a weak nucleophile and accelerate spontaneous hydrolysis during storage.

-

Final Concentration: Keep the final organic solvent concentration in the well <5% (v/v) to prevent enzyme denaturation.

The "Burst" Phase

Many esterases (like chymotrypsin) follow a "ping-pong" mechanism involving an acyl-enzyme intermediate. You may observe an initial "burst" of pNP release followed by a slower steady-state rate.

-

HTS Implication: Calculate velocity from the linear portion of the curve (usually minutes 2–10), ignoring the initial burst to ensure you are measuring steady-state turnover (

).

Validated HTS Protocol (384-Well Format)

Objective: Kinetic screening of a hydrolase library.

Reagents

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Triton X-100 (prevents enzyme adsorption to plastic).

-

Substrate Stock: 100 mM pNPA in dry Acetonitrile. Store at -20°C.

-

Stop Solution (Optional): 0.1 M NaOH.

Workflow Diagram

Figure 2: Automated HTS workflow. The kinetic read allows for real-time quality control, ensuring data is captured within the linear range.

Step-by-Step Procedure

-

Preparation of Working Substrate:

-

Dilute the 100 mM pNPA stock into Assay Buffer to create a 2 mM Working Solution .

-

Critical: Prepare this immediately before use. Do not store the aqueous dilution.

-

-

Plate Dispensing (Standard 384-well clear bottom):

-

Column 1-2 (No Substrate Control): 20 µL Enzyme + 20 µL Buffer.

-

Column 23-24 (No Enzyme Control/Blank): 20 µL Buffer + 20 µL Substrate Working Sol.

-

Columns 3-22 (Test): 20 µL Enzyme + 20 µL Substrate Working Sol.

-

-

Measurement:

Data Analysis & Metrics

The Standard Curve (Do Not Skip)

Do not rely on the theoretical

-

Prepare p-Nitrophenol standards (0 to 200 µM) in the exact assay buffer.

-

Plot OD405 vs. Concentration. The slope is your conversion factor (

).

Velocity Calculation

WhereZ-Factor Calculation

To validate the assay for HTS, calculate the Z-factor using the Positive Control (High Activity Enzyme) and Negative Control (No Enzyme).

- : Standard Deviation

- : Mean signal

-

Target: Z > 0.5 is required for a robust screen.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background (Blank) | Spontaneous hydrolysis. | Lower pH to 7.0–7.2. Ensure stock pNPA is in dry solvent. Keep reagents on ice until dispense. |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Reduce enzyme concentration. Ensure <10% substrate conversion during the read window. |

| Precipitation | pNPA insolubility. | Add 0.01% Triton X-100 or increase DMSO/MeCN to 5%. Check for turbidity at 600 nm. |

| Low Signal | Low pH (pNP not ionized). | Do not increase pH. Instead, use the "Stop and Read" method: Quench with NaOH to pH 10 to fully ionize the product. |

References

-

Sigma-Aldrich (Merck). Enzymatic Assay of Esterase (EC 3.1.1.1) using p-Nitrophenyl Acetate. [7][8][9]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

-

New England Biolabs (NEB). p-Nitrophenyl Phosphate (PNPP) Kinetic Assay Technical Guide. (Analogous chemistry for phosphatase/hydrolase detection).

-

Goddard, J.P. & Reymond, J.L. (2004). Enzyme assays for high-throughput screening. Current Opinion in Biotechnology. (Discusses pNPA limitations and alternatives).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Kinetics of p-nitrophenyl acetate hydrolysis catalyzed by Mucor javanicus lipase in AOT reverse micellar solutions formulated in different organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phavi.umcs.pl [phavi.umcs.pl]

- 6. Team:Imperial College/Enzyme Kinetics - 2013.igem.org [2013.igem.org]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

determining active site titration of chymotrypsin with PNPA

High-Precision Active Site Titration of -Chymotrypsin using p-Nitrophenyl Acetate (PNPA)

Introduction & Principle

In drug development and kinetic characterization, knowing the total protein concentration (determined by

-

Acylation (Fast): The enzyme attacks PNPA, releasing the yellow product p-Nitrophenol (pNP) and forming a stable Acyl-Enzyme intermediate.

-

Deacylation (Slow): The Acyl-Enzyme is hydrolyzed by water, regenerating the free enzyme.

Because the acylation rate (

Mechanistic Pathway

Figure 1: The "Ping-Pong" mechanism of Chymotrypsin.[1] The rate-limiting deacylation step causes the accumulation of the Acyl-Enzyme, resulting in the initial burst of p-Nitrophenol.

Materials & Reagents

To ensure data integrity, use analytical grade reagents. PNPA is prone to spontaneous hydrolysis; fresh preparation is critical.

| Reagent | Specification | Preparation Notes |

| High purity (e.g., 3x crystallized) | Dissolve in 1 mM HCl to prevent autolysis during storage. | |

| p-Nitrophenyl Acetate (PNPA) | Substrate | Dissolve in dry Acetonitrile . Final stock conc: 100 mM. Store at -20°C. Discard if yellow. |

| Assay Buffer | 50 mM Phosphate or Tris, pH 7.6 | Filter sterilized. pH 7.6 is optimal for pNP detection and enzyme stability. |

| p-Nitrophenol (Standard) | Standard for Calibration | Prepare 10 mM stock in dry Acetonitrile. |

Protocol: Self-Validating Experimental Design

Phase A: The Extinction Coefficient Determination (Critical)

Why this step? Literature values for the extinction coefficient (

-

Prepare 5 dilutions of p-Nitrophenol (e.g., 10, 20, 40, 60, 80

) in the Assay Buffer . -

Measure Absorbance at 400 nm (or 410 nm) using a spectrophotometer.

-

Plot Absorbance (

) vs. Concentration ( -

Calculate the slope.[2] This is your effective

(typically

Phase B: The Active Site Titration Assay

Workflow Diagram

Figure 2: Experimental workflow for determining active site concentration.

Step-by-Step Procedure:

-

Instrument Setup: Set spectrophotometer to 400 nm, kinetic mode, 25°C.

-

Blank (Spontaneous Hydrolysis Control):

-

Add 980

Assay Buffer to cuvette. -

Add 20

PNPA stock (Final [S] -

Mix and record rate (

) for 2 minutes. The slope should be minimal.

-

-

Enzyme Reaction:

-

Add 900

Assay Buffer. -

Add 80

Enzyme Stock (Target final -

Initiate: Add 20

PNPA stock. -

Immediately mix and record Absorbance at 400 nm for 3–5 minutes.

-

-

Observation: You will observe a rapid jump in absorbance (the burst) within the first 5–10 seconds, followed by a linear steady-state increase.

Data Analysis & Calculation

The total absorbance at time

Where

Calculation Steps:

-

Isolate Steady State: Select the data points from the linear portion of the curve (e.g.,

to -

Linear Regression: Fit these points to

.- = slope (steady state rate).

-

= y-intercept (extrapolated absorbance at

-

Correct for Blank: If the blank had a significant intercept, subtract it (usually negligible if auto-zeroed).

-

Calculate Active Concentration:

Comparison: Active vs. Total

Troubleshooting & Critical Factors

| Issue | Probable Cause | Solution |

| No Burst Observed | Enzyme inactive or [S] too low | Ensure |

| High Background Rate | PNPA hydrolysis | PNPA stock is wet/old. Re-make in dry Acetonitrile. |

| Non-linear Steady State | Substrate depletion | Reduce enzyme concentration or measurement time. |

| Low % Activity | Autolysis | Store enzyme in 1 mM HCl (pH 3). Add Calcium (stabilizer). |

References

-

Schonbaum, G. R., Zerner, B., & Bender, M. L. (1961).

-Chymotrypsin Solution.[3] The Journal of Biological Chemistry, 236, 2930-2935.[3] -

Bender, M. L., et al. (1966). The Kinetics of the

-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society, 88(24), 5890–5913. -

Sigma-Aldrich.

-Chymotrypsin. Technical Bulletin.

continuous spectrophotometric assay for acetylcholinesterase using PNPA

Application Note: Continuous Spectrophotometric Assay for Acetylcholinesterase (AChE) Activity Using p-Nitrophenyl Acetate (PNPA)

Abstract & Introduction

Acetylcholinesterase (AChE, EC 3.1.1.[1][2]7) is a critical serine hydrolase responsible for terminating synaptic transmission by hydrolyzing acetylcholine.[1][3] While the Ellman method (using acetylthiocholine and DTNB) is the gold standard for specificity, it suffers from interference by thiol-containing compounds and high reagent costs.

This guide details a continuous spectrophotometric assay using p-nitrophenyl acetate (PNPA). In this system, AChE acts as a general esterase, hydrolyzing PNPA to release p-nitrophenol (pNP), a chromogenic product with strong absorbance at 400–410 nm under alkaline conditions. This method is cost-effective, amenable to high-throughput screening (HTS), and avoids thiol-related false positives, making it ideal for primary drug screening and kinetic characterization.

Key Advantages:

-

Thiol-Independent: No interference from thiol-bearing inhibitors or reducing agents.

-

Cost-Efficiency: PNPA is significantly cheaper than acetylthiocholine/DTNB.

-

Simplicity: A single-substrate, mix-and-read kinetic protocol.[3]

Scientific Principle

The assay relies on the catalytic triad of AChE (Ser-His-Glu). Although PNPA lacks the quaternary ammonium group of acetylcholine (resulting in lower affinity/

Reaction Scheme:

The accumulation of p-nitrophenol is monitored continuously at 405 nm . The rate of absorbance increase (

Critical Consideration: PNPA is unstable in water and undergoes spontaneous hydrolysis.[4] This protocol incorporates a mandatory "No-Enzyme Blank" to subtract non-enzymatic background noise.[4]

Figure 1: Reaction mechanism of AChE-mediated hydrolysis of PNPA.

Materials & Reagents

A. Buffer Preparation[3][4][5][6]

-

Assay Buffer (pH 8.0): 100 mM Sodium Phosphate buffer.

-

Why pH 8.0? The extinction coefficient (

) of p-nitrophenol is highly pH-dependent. At pH 8.0, pNP is predominantly in its ionized (yellow) form, maximizing sensitivity. At pH 7.0, the signal is significantly lower. -

Additives: Optional 0.01% Triton X-100 to prevent enzyme adsorption to plastics.

-

B. Substrate Solution (Critical Stability)

-

Stock Solution (100 mM): Dissolve PNPA in Acetonitrile (ACN) or Methanol.

C. Enzyme[4][5][7][8][9][10][11][12][13]

-

AChE Source: Electrophorus electricus (electric eel) or Recombinant Human AChE.

-

Preparation: Dilute in Assay Buffer to approx. 1–5 Units/mL just before the assay. Keep on ice.

Experimental Protocol

Part I: p-Nitrophenol Standard Curve (Mandatory)

Because

-

Prepare 10 mM p-Nitrophenol stock in Assay Buffer.

-

Create a dilution series (0, 10, 20, 40, 80, 160 µM) in the wells.

-

Plot

vs. Concentration (µM).[7] Calculate the slope (

Part II: Kinetic Assay Workflow

Reaction Volume: 200 µL (96-well plate format) Temperature: 25°C (Room Temp)

| Component | Test Well (µL) | Blank Well (µL) | Final Conc. |

| Assay Buffer (pH 8.0) | 170 | 180 | - |

| AChE Enzyme | 10 | 0 | ~0.1 U/well |

| Incubate 5 mins to equilibrate temp | |||

| PNPA Substrate (10 mM) | 20 | 20 | 1.0 mM |

Step-by-Step Procedure:

-

Setup: Add Buffer and Enzyme to the microplate.

-

Blanking: Add Buffer (instead of enzyme) to "Blank" wells. This measures spontaneous hydrolysis.

-

Initiation: Add PNPA substrate to all wells using a multi-channel pipette.

-

Mixing: Shake plate for 5 seconds.

-

Measurement: Immediately read absorbance at 405 nm in kinetic mode every 30 seconds for 10–20 minutes.

Figure 2: Experimental workflow for high-throughput microplate assay.

Data Analysis

-

Determine Slopes: Calculate the slope of the linear portion of the curve (

) for both Test and Blank wells. -

Correction: Subtract the Blank slope from the Test slope:

-

Calculate Activity: Use the slope from your Standard Curve (Part I).

Alternatively, using Beer-Lambert Law (

Validation & Troubleshooting

| Issue | Probable Cause | Solution |

| High Background | Spontaneous hydrolysis of PNPA.[4] | Ensure PNPA stock is in ACN/MeOH, not buffer. Prepare working solution immediately before use. |

| Precipitation | PNPA solubility limit exceeded. | Keep final organic solvent concentration < 5%. Do not exceed 2 mM PNPA. |

| Non-Linear Rates | Substrate depletion or product inhibition. | Use the initial velocity ( |

| Low Signal | Low pH or inactive enzyme. | Verify buffer pH is 8.[3][5]0. Check enzyme storage (-80°C recommended). |

Pro-Tip:

References

-

Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[3][9] Biochemical Pharmacology, 7(2), 88-95. Link

- Froede, H. C., & Wilson, I. B. (1984). Direct determination of acetylcholinesterase activity by the hydrolysis of p-nitrophenyl acetate. Israel Journal of Medical Sciences, 20, 1.

-

Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology.[10][8] Biomedical Papers, 155(3), 219-229. Link

- Gupta, R. C. (2006). Toxicology of Organophosphate & Carbamate Compounds. Elsevier Academic Press. (Chapter on Assay Methods).

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. interchim.fr [interchim.fr]

- 7. rsc.org [rsc.org]

- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

p-nitrophenyl acetate precipitation in aqueous reaction mixtures

Welcome to the technical support guide for p-nitrophenyl acetate (pNPA). This resource is designed for researchers, scientists, and drug development professionals who use pNPA as a substrate, most commonly in esterase and lipase assays. Here, we address one of the most frequent challenges encountered during these experiments: the precipitation of pNPA in aqueous reaction mixtures.

Troubleshooting Guide: Precipitate Formation During pNPA Assays

Unexplained precipitation can invalidate experimental results by altering the effective substrate concentration and interfering with spectrophotometric readings. This guide provides a logical, step-by-step approach to diagnose and resolve this issue.

Q1: Why is a precipitate forming in my pNPA reaction mixture?

There are three primary reasons why you might observe precipitation: you have exceeded the substrate's aqueous solubility limit, the pNPA is rapidly hydrolyzing into the less soluble p-nitrophenol (pNP), or the reaction conditions are suboptimal.

Root Cause 1: Exceeding the Aqueous Solubility Limit of pNPA